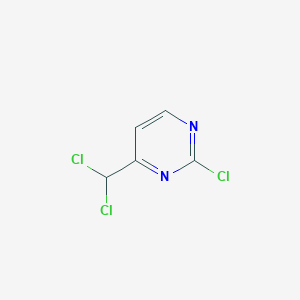

2-Chloro-4-(dichloromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(dichloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRQEGIUGQZBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chloromethylation of Pyrimidine Derivatives

Method Overview:

One of the most direct routes involves chloromethylation of pyrimidine compounds, particularly starting from 4-pyrimidinemethanol derivatives. This method employs thionyl chloride to convert the hydroxymethyl group into a chloromethyl group, followed by chlorination to introduce the dichloromethyl functionality.

- Starting material: 4-Pyrimidinemethanol

- Reagent: Thionyl chloride (SOCl₂)

- Solvent: Dichloromethane (CH₂Cl₂)

- Conditions: Room temperature, overnight stirring

- Dissolve 4-pyrimidinemethanol in dichloromethane

- Add an equimolar amount of thionyl chloride

- Stir at ambient temperature overnight

- Concentrate to obtain 2-chloro-4-(chloromethyl)pyrimidine as a yellow oil with a yield of approximately 74% (as reported in recent literature).

- High yield and straightforward process

- Mild reaction conditions

- Requires purification via chromatography to remove residual thionyl chloride and byproducts

Chlorination of Pyrimidine Intermediates Using POCl₃

Method Overview:

A key step involves the chlorination of the chloromethyl pyrimidine intermediates to form the dichloromethyl derivative. Phosphorus oxychloride (POCl₃) acts as a chlorinating agent, replacing the hydroxyl or other substituents with chlorine.

- Intermediate: 2-chloro-4-(chloromethyl)pyrimidine

- Reagent: POCl₃

- Conditions: Reflux in toluene

- React the chloromethyl pyrimidine intermediate with excess POCl₃ (around 10 equivalents)

- Reflux overnight

- Isolate the product, 2-chloro-4-(dichloromethyl)pyrimidine, in yields ranging from 40% to 70%, depending on the substituents and reaction conditions.

- Efficient conversion to the dichloromethyl derivative

- Compatible with various pyrimidine derivatives

- Handling of POCl₃ requires caution due to its corrosiveness and toxicity

Synthesis via Cyclization of Diazadiene Precursors

Method Overview:

An alternative route involves cycloaddition reactions of 1,3-diazadienes with acyl chlorides, followed by chlorination. This method allows for the synthesis of various chlorinated pyrimidines, including the target compound.

- Starting materials: 2-(trichloromethyl)-1,3-diazabutadienes

- Step 1: Acylation with acyl chlorides in the presence of triethylamine (Et₃N) and catalytic DMAP at low temperatures (–10°C to room temperature)

- Step 2: Intramolecular cyclization to form pyrimidine rings

- Step 3: Chlorination with POCl₃ to yield this compound

- This method yields the pyrimidine core with moderate efficiency, with yields around 57% for specific derivatives.

- The process is advantageous for synthesizing a variety of substituted pyrimidines, enabling structural diversity.

- Versatile for different substitution patterns

- Suitable for synthesizing derivatives with functional group modifications

- Multi-step process with purification challenges

- Moderate yields necessitate optimization

Summary Data Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Chloromethylation + Chlorination | 4-Pyrimidinemethanol | SOCl₂, POCl₃ | Room temp to reflux | 74% (chloromethylation), 40-70% (chlorination) | Straightforward, high yield |

| Diazadiene Cycloaddition + Chlorination | 1,3-Diazadienes | Acyl chlorides, Et₃N, POCl₃ | –10°C to reflux | 36-57% | Versatile, allows substitution diversity |

| Direct Chlorination of Intermediates | Pyrimidine derivatives | POCl₃ | Reflux | 40-70% | Efficient for large-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic attack, leading to the formation of substituted pyrimidine derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium compounds and amines.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but typical oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions are typically substituted pyrimidine derivatives, which can have various functional groups introduced at the 2 and 4 positions, enhancing their chemical and biological properties.

Scientific Research Applications

The compound 2-Chloro-4-(dichloromethyl)pyrimidine is a significant chemical in various scientific fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Formula

- Molecular Formula : C6H5Cl3N2

- Molecular Weight : 201.47 g/mol

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of:

- Antiviral Drugs : It plays a role in synthesizing compounds that target viral infections.

- Antidepressants and Antipsychotics : The compound is involved in the production of medications aimed at treating mood disorders.

Case Study: Antiviral Synthesis

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viruses, making them potential candidates for drug development.

Agrochemical Applications

The compound is also used extensively in the agrochemical industry:

- Herbicides and Insecticides : Its structure allows for modifications that enhance efficacy against pests and weeds.

- Fungicides : It contributes to the formulation of chemicals that protect crops from fungal infections.

Case Study: Herbicide Development

Research has shown that formulations containing this compound demonstrated improved crop yield and pest resistance compared to traditional herbicides.

Material Science

In material science, this compound is utilized for:

- Polymer Synthesis : It serves as a building block for creating polymers with specific properties.

- Electronic Materials : The compound is incorporated into materials used in electronic devices due to its stability and reactivity.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral drugs, antidepressants | Significant antiviral activity noted |

| Agrochemicals | Herbicides, insecticides, fungicides | Enhanced crop yield and pest resistance |

| Material Science | Polymer synthesis, electronic materials | Improved stability and performance characteristics |

Table 2: Case Studies Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Synthesis | Derivatives showed potent antiviral effects | Potential for new antiviral drug formulations |

| Herbicide Development | Formulations improved pest resistance | Increased agricultural productivity |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyrimidine: Similar in structure but lacks the dichloromethyl group at the 4-position.

2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a dichloromethyl group, leading to different chemical and biological properties.

Uniqueness

2-Chloro-4-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various pyrimidine derivatives with diverse applications.

Biological Activity

2-Chloro-4-(dichloromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound has the following structural formula:

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated pyrimidines and dichloromethyl derivatives. The synthesis typically requires controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. It has been studied for its potential as an anti-inflammatory agent, as well as its inhibitory effects on various kinases.

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, a study reported that certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Case Studies and Research Findings

- Inhibition of COX Enzymes :

-

Kinase Inhibition :

- Another research effort focused on the inhibition of essential plasmodial kinases, PfGSK3 and PfPK6, which are novel targets for antimalarial therapies. The study found that some pyrimidine analogues exhibited potent inhibitory activity against these kinases, indicating potential for further development in malaria treatment .

- Structure-Activity Relationship (SAR) :

Table 1: Biological Activity Summary of Pyrimidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.